molecular formula C20H18Cl2N2O4 B11513728 Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11513728
M. Wt: 421.3 g/mol
InChI Key: JELSZXWKDZATSF-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic organic compound that belongs to the class of benzylamino derivatives. This compound is characterized by its complex structure, which includes a benzoate ester, a pyrrolidinone ring, and a dichlorobenzylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorobenzylamino Group: The dichlorobenzylamino group is introduced through a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the amine group on the pyrrolidinone ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as amines or thiols replace the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dichlorobenzyl halide with a nucleophile in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dichlorobenzyl group.

Scientific Research Applications

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The dichlorobenzylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by disrupting the function of key proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can be compared with other similar compounds, such as:

    Chlorfenapyr: An insecticide with a similar pyrrole structure.

    Efipladib: A phospholipase A2 inhibitor with a related benzoate ester structure.

    Indole Derivatives: Compounds with similar biological activities and structural features.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N2O4

Molecular Weight

421.3 g/mol

IUPAC Name

ethyl 4-[3-[(2,4-dichlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H18Cl2N2O4/c1-2-28-20(27)12-4-7-15(8-5-12)24-18(25)10-17(19(24)26)23-11-13-3-6-14(21)9-16(13)22/h3-9,17,23H,2,10-11H2,1H3

InChI Key

JELSZXWKDZATSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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